molecular formula C19H18N2O3 B5338835 2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide

2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide

Cat. No.: B5338835
M. Wt: 322.4 g/mol
InChI Key: JYMYJZOPIXKVED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide, also known as DMQX, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMQX belongs to the family of quinoxaline derivatives and has been found to be a potent antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor. The compound has been synthesized using various methods and has shown promising results in a range of research applications.

Mechanism of Action

2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site. This prevents the binding of glutamate, which is the primary excitatory neurotransmitter in the central nervous system. As a result, this compound reduces the influx of calcium ions into the postsynaptic neuron, thereby inhibiting the excitatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the excitatory response of neurons in the hippocampus and cortex. This has led to the suggestion that this compound may have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and stroke.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide in lab experiments is its high potency and selectivity for the AMPA receptor. This makes it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving 2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide. One area of research involves the development of more potent and selective AMPA receptor antagonists. Another area of research involves the use of this compound in the treatment of neurological disorders such as epilepsy and stroke. Additionally, there is growing interest in the use of this compound in the study of synaptic plasticity and learning and memory processes.

Synthesis Methods

2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide can be synthesized using several methods. One of the most common methods involves the reaction of 2,4-dimethoxybenzaldehyde with 2-methyl-5-nitroquinoline in the presence of a reducing agent such as tin(II) chloride. The resulting product is then treated with ammonium acetate and acetic anhydride to obtain this compound.

Scientific Research Applications

2,4-dimethoxy-N-(2-methyl-5-quinolinyl)benzamide has been extensively studied for its potential use in scientific research. The compound has been found to be a potent antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. This makes this compound a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes.

Properties

IUPAC Name

2,4-dimethoxy-N-(2-methylquinolin-5-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-12-7-9-14-16(20-12)5-4-6-17(14)21-19(22)15-10-8-13(23-2)11-18(15)24-3/h4-11H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMYJZOPIXKVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204870
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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